molecular formula C46H56N4O8 B1248250 Anhydrovinblastine CAS No. 38390-45-3

Anhydrovinblastine

Cat. No. B1248250
CAS RN: 38390-45-3
M. Wt: 793 g/mol
InChI Key: FFRFGVHNKJYNOV-ZCIMLLHDSA-N
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Description

Anhydrovinblastine is a compound that belongs to the class of organic compounds known as vinca alkaloids . These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together . It has been used in trials studying the treatment of unspecified adult solid tumors .


Synthesis Analysis

The yield of Anhydrovinblastine reaches 65.80% . It is the crucial intermediate of synthesizes vinorelbine and vinflunine . Due to its complicated and difficult synthesizing processes, the yields of both preparation and synthesis are not high enough .


Molecular Structure Analysis

Anhydrovinblastine has a molecular formula of C46H56N4O8 . Its average mass is 792.959 Da and its monoisotopic mass is 792.409790 Da . It has 8 defined stereocentres .


Chemical Reactions Analysis

Vinca alkaloids, including Anhydrovinblastine, are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . They work by disrupting microtubule dynamics, causing mitotic arrest and cell death .


Physical And Chemical Properties Analysis

Anhydrovinblastine has a density of 1.4±0.1 g/cm3 . Its index of refraction is 1.670 . It has 12 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds . Its polar surface area is 134 Å2 .

Scientific Research Applications

Antitumor Therapy

Anhydrovinblastine is a derivative of Vinblastine, which is a well-known antitumor agent . It has been used in the synthesis of new derivatives of antitumor agents to obtain novel compounds with improved therapeutic properties .

Inhibition of Cell Proliferation

During the course of cell proliferation, Anhydrovinblastine acts as an inhibitor during the metaphase of the cell cycle . By binding to the microtubules, it inhibits the development of the mitotic spindle .

Inhibition of DNA Repair and RNA Synthesis Mechanisms

In tumor cells, Anhydrovinblastine inhibits the DNA repair and the RNA synthesis mechanisms, blocking the DNA-dependent RNA polymerase .

Modification of Vinblastine

According to an Eli Lilly patent , the carboxylic ester group of Vinblastine at position 16 was converted to amide in a reaction with refluxing ammonia . This modification could potentially be applied to Anhydrovinblastine as well.

Hybridization with Antimitotic Cyclopeptide

Research has shown that the cleavamine moiety of Anhydrovinblastine can be hybridized with the antimitotic cyclopeptide phomopsin-A to obtain potent inhibitors .

Treatment of Various Cancers

Vinblastine, from which Anhydrovinblastine is derived, is used in a variety of chemotherapy regimens for melanoma, non-small cell lung cancer, testicular cancer, brain cancer, and Hodgkin’s lymphoma . It is plausible that Anhydrovinblastine could have similar applications.

Microtubule-Targeting Agents

Vinca alkaloids, including Anhydrovinblastine, work by disrupting microtubule dynamics, causing mitotic arrest and cell death .

Overcoming Production Challenges

One of the key issues facing Vinca alkaloids applications, including Anhydrovinblastine, is establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health .

Safety and Hazards

Anhydrovinblastine is for IV use only . It is fatal if given intrathecally . It is extremely important to properly place the IV needle or catheter securely within the vein before Anhydrovinblastine is injected . Leakage into surrounding tissues may cause considerable irritation .

Future Directions

Vinca alkaloids, including Anhydrovinblastine, are commonly used to treat various cancers . The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .

Mechanism of Action

Target of Action

Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .

Mode of Action

It is known that anhydrovinblastine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .

Biochemical Pathways

Anhydrovinblastine affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of Anhydrovinblastine involves various enzymes and metabolic pathways in the plant Catharanthus roseus .

Pharmacokinetics

The pharmacokinetics of Anhydrovinblastine were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .

Result of Action

The primary result of Anhydrovinblastine’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The action of Anhydrovinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of Anhydrovinblastine .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-ZCIMLLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873203
Record name Anhydrovinblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Anhydrovinblastine

CAS RN

38390-45-3
Record name Anhydrovinblastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38390-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Anhydrovinblastine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrovinblastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anhydrovinblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROVINBLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B622U08B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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